Benzyl 2-chloropropanoate

Description

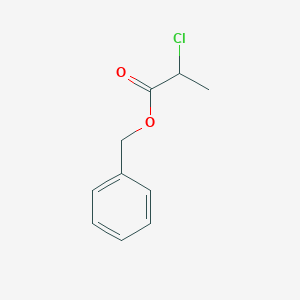

Benzyl 2-chloropropanoate is an ester derived from benzyl alcohol and 2-chloropropanoic acid. Its structure consists of a benzyl group (C₆H₅CH₂O−) esterified to the second carbon of a propanoate chain, which bears a chlorine atom at the α-position.

Properties

IUPAC Name |

benzyl 2-chloropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYXQRUIIAOBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-chloropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new esters or amides.

Hydrolysis: In the presence of water and a base or acid catalyst, this compound can be hydrolyzed to produce 2-chloropropanoic acid and benzyl alcohol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under mild to moderate temperatures.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.

Reduction: Lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of new esters or amides.

Hydrolysis: Production of 2-chloropropanoic acid and benzyl alcohol.

Reduction: Formation of benzyl 2-chloropropanol.

Scientific Research Applications

Benzyl 2-chloropropanoate finds applications in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: this compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of benzyl 2-chloropropanoate primarily involves its reactivity as an ester. In biochemical contexts, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Phenyl 3-Chloropropanoate

- CAS No.: 24552-27-0

- Molecular Formula : C₉H₉ClO₂

- Key Differences: The ester group is phenyl (C₆H₅O−) instead of benzyl (C₆H₅CH₂O−), reducing steric bulk and altering solubility. Chlorine is at the 3-position (β-carbon) versus the 2-position (α-carbon) in Benzyl 2-chloropropanoate, affecting nucleophilic substitution reactivity. Applications: Likely used in polymer crosslinking or as a synthetic intermediate, similar to other halogenated esters .

Benzyl 3-Aminopropanoate Hydrochloride

- CAS No.: 99616-43-0

- Molecular Formula: C₁₀H₁₄ClNO₂

- Key Differences: Substitution of chlorine with an amino group (−NH₂) at the 3-position increases polarity and basicity. The hydrochloride salt enhances water solubility, unlike the neutral this compound.

Chlorinated Propanoate Derivatives

2-Benzyl-3-(4-Chlorophenyl)propanoic Acid

- CAS No.: 872278-12-1

- Molecular Formula : C₁₆H₁₅ClO₂

- Key Differences: Propanoic acid derivative (carboxylic acid) versus an ester, leading to higher acidity (pKa ~4-5) and hydrogen-bonding capability. Additional 4-chlorophenyl group increases molecular weight (274.74 g/mol) and lipophilicity, making it suitable for pharmaceutical impurity studies .

Methyl 2,4-Dichlorobenzoate

- CAS No.: 35112-28-8

- Molecular Formula : C₈H₆Cl₂O₂

- Key Differences: Aromatic chlorination (2,4-dichloro) on the benzoate ring versus aliphatic chlorination in this compound. Higher thermal stability due to aromatic electron-withdrawing effects, with applications in agrochemical synthesis .

Data Table: Comparative Analysis of Benzoate Esters and Derivatives

Research Findings and Implications

Reactivity and Stability

- The α-chloro group in this compound enhances susceptibility to nucleophilic substitution (e.g., hydrolysis or aminolysis) compared to β-chloro analogs like Phenyl 3-chloropropanoate .

- Esters with aliphatic chlorination (e.g., this compound) may release HCl under acidic or thermal conditions, necessitating careful handling .

Biological Activity

Benzyl 2-chloropropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and herbicidal applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound is an ester characterized by the presence of a benzyl group attached to a 2-chloropropanoate moiety. The molecular formula is and it is known for its unique reactivity due to the chlorinated carbon.

Synthesis

The synthesis of this compound typically involves the esterification of 2-chloropropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts under reflux conditions. The general reaction can be summarized as follows:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have indicated that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for this compound range from 15.625 µg/mL to 500 µg/mL depending on the bacterial strain tested .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 125 |

| Candida albicans | 31.25 |

The antimicrobial activity of this compound is believed to stem from its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth. The presence of the chlorine atom enhances its reactivity, allowing it to form covalent bonds with key cellular components, thereby inhibiting microbial proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. The results showed that it effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as a lead compound in developing new antimicrobial agents . -

Pharmacophore Analysis :

Another research effort focused on pharmacophore modeling to understand the structure-activity relationship (SAR) of this compound derivatives. This analysis provided insights into how modifications to the benzyl group could enhance antimicrobial activity, suggesting pathways for future drug development .

Herbicidal Activity

In addition to its antimicrobial properties, this compound has been explored for its herbicidal potential. It has shown effectiveness in inhibiting the growth of certain weeds, making it a candidate for agricultural applications.

Table 2: Herbicidal Activity

| Target Weed | Activity Level |

|---|---|

| Amaranthus retroflexus | High |

| Chenopodium album | Moderate |

Q & A

Q. What are the recommended analytical methods for characterizing Benzyl 2-chloropropanoate in synthetic chemistry studies?

Characterization should include proton/carbon nuclear magnetic resonance (¹H/¹³C NMR) to confirm the ester and chloro-functional group positions, Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and C-Cl stretching vibrations, and high-performance liquid chromatography (HPLC) to assess purity . For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is recommended for trace impurities, with column selection (e.g., polar stationary phases) optimized to resolve structural isomers. Report retention times and fragmentation patterns to distinguish this compound from byproducts like benzyl 3-chloropropanoate .

Q. How should experimental protocols for synthesizing this compound be optimized to minimize side reactions?

Use Schotten-Baumann conditions (benzyl alcohol, 2-chloropropanoyl chloride, and aqueous base) under controlled temperatures (0–5°C) to suppress acid-catalyzed ester hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Quench excess acyl chloride with sodium bicarbonate to prevent over-chlorination. Purify via vacuum distillation (boiling point ~120–125°C at 10 mmHg) or silica gel chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Avoid inhalation and skin contact by using fume hoods , nitrile gloves, and protective eyewear. Store in airtight containers at 2–8°C to prevent hydrolysis. Decontaminate spills with alkaline solutions (e.g., 5% sodium hydroxide) to neutralize acidic degradation products. Dispose of waste through certified hazardous waste programs, adhering to local regulations for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing this compound derivatives?

Contradictions in NMR or MS data often arise from solvent impurities or diastereomeric byproducts . For example, overlapping signals in ¹H NMR may require 2D-COSY or NOESY experiments to assign stereochemistry. In GC-MS, use high-resolution mass spectrometry (HRMS) to differentiate between isobaric fragments (e.g., [M-Cl]⁺ vs. [M-OH]⁺). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What mechanistic insights are critical for studying the hydrolysis kinetics of this compound under varying pH conditions?

Hydrolysis proceeds via nucleophilic acyl substitution , with rate dependence on pH. Under acidic conditions (pH < 3), the mechanism is acid-catalyzed , while alkaline conditions (pH > 10) favor base-mediated cleavage. Monitor kinetics using UV-Vis spectroscopy (λ = 220–240 nm for ester bond cleavage) or conductometric titration for chloride ion release. Report rate constants (k) and activation energies (Ea) to model degradation pathways .

Q. How can computational chemistry methods enhance the design of this compound-based prodrugs?

Employ density functional theory (DFT) to predict electrophilic reactivity at the carbonyl carbon or chlorine substituent. Use molecular docking to evaluate interactions with target enzymes (e.g., esterases). Validate in silico findings with in vitro assays, such as HPLC-based stability studies in simulated physiological media (e.g., phosphate buffer at pH 7.4) .

Data Presentation and Reproducibility

Q. What criteria should guide the reporting of synthetic yields and purity in publications?

Report yields as isolated yields (mass-based) and conversion efficiencies (mol%) to distinguish between reaction completion and purification losses. Purity must be quantified via HPLC/GC area percentages (≥95% for main product). For reproducibility, include detailed supplementary information on solvent batches, stirring rates, and temperature gradients .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Standardize starting material purity (e.g., benzyl alcohol ≥99%, anhydrous conditions) and monitor reaction parameters (e.g., moisture content via Karl Fischer titration). Use statistical design of experiments (DoE) to identify critical variables (e.g., stoichiometry, solvent polarity). Publish raw data ranges (e.g., yield ± 2%) to contextualize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.